Benzyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate
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Overview
Description
Benzyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound that features a benzofuran core. Benzofuran derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives typically involves the cyclization of o-hydroxyacetophenones under basic conditions . For Benzyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate, a multi-step synthesis approach is often employed. This may include:
Friedel-Crafts Acylation: Introduction of the acyl group to the aromatic ring.
Cyclization: Formation of the benzofuran ring through dehydrative cyclization.
Sulfonylation: Introduction of the sulfonyl group using sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production methods for such complex organic compounds often involve similar synthetic routes but are optimized for scale, yield, and purity. Techniques such as continuous flow chemistry and automated synthesis platforms are commonly used to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Benzyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Benzofuran derivatives, including Benzyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate, have a wide range of applications in scientific research:
Chemistry: Used as intermediates in organic synthesis and as ligands in coordination chemistry.
Biology: Studied for their potential as enzyme inhibitors and receptor modulators.
Medicine: Investigated for their anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as additives in various industrial processes.
Mechanism of Action
The mechanism of action of Benzyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
Benzothiazole Derivatives: Exhibiting significant antimicrobial and anticancer activities.
Uniqueness
Benzyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is unique due to its specific structural features, such as the benzofuran core and the sulfonylamino group. These features contribute to its distinct biological activities and make it a valuable compound for further research and development .
Properties
Molecular Formula |
C25H23NO5S |
---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
benzyl 5-[(4-ethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C25H23NO5S/c1-3-18-9-12-21(13-10-18)32(28,29)26-20-11-14-23-22(15-20)24(17(2)31-23)25(27)30-16-19-7-5-4-6-8-19/h4-15,26H,3,16H2,1-2H3 |
InChI Key |
WQEQOWSYTILFID-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC(=C3C(=O)OCC4=CC=CC=C4)C |
Origin of Product |
United States |
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